N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
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Description
N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.491. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a part of the broader family of 1,2,4-triazole derivatives. Research has shown that these compounds can be synthesized through various methods and have been evaluated for their antimicrobial activities. For instance, the synthesis of 1,2,4-triazole derivatives and their evaluation against various microorganisms indicate the potential of these compounds, including this compound, as effective antimicrobial agents (Bektaş et al., 2007).
Biological Activities
Further research into hybrid molecules containing various core structures such as penicillanic acid or cephalosporanic acid has expanded the understanding of the biological activities of these compounds. Such studies contribute to the development of novel compounds with enhanced antimicrobial, antilipase, and antiurease activities, showcasing the versatility of the triazole core in therapeutic applications (Başoğlu et al., 2013).
Carbon Dioxide Capture
The application of piperazine and its derivatives extends beyond biological activities to include industrial applications such as carbon dioxide capture. Studies have demonstrated the resistance of piperazine to thermal degradation and oxidation, making it a valuable solvent for CO2 capture in absorption/stripping processes. This highlights the chemical's potential in addressing environmental concerns and its role in sustainable technologies (Freeman et al., 2010).
Antitumor Activity
Research on the synthesis of novel compounds containing the piperazine moiety has also explored their potential antitumor activities. The development of 1,2,4-triazole Schiff bases, for example, has shown promising results in inhibiting tumor cell growth, demonstrating the therapeutic potential of these compounds in cancer treatment (Ding et al., 2016).
Properties
IUPAC Name |
[5-(4-ethylanilino)triazolidin-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-3-17-7-9-18(10-8-17)23-21-20(24-26-25-21)22(29)28-13-11-27(12-14-28)19-6-4-5-16(2)15-19/h4-10,15,20-21,23-26H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGVNRUOMSMXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.